molecular formula C9H12O3 B1440061 2-(2,5-Dimethylfuran-3-yl)propanoic acid CAS No. 1240526-46-8

2-(2,5-Dimethylfuran-3-yl)propanoic acid

Cat. No.: B1440061
CAS No.: 1240526-46-8
M. Wt: 168.19 g/mol
InChI Key: VRBWDWLCLDOQOB-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylfuran-3-yl)propanoic acid (CAS 1240526-46-8) is a furan-based carboxylic acid with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . This compound is part of the broader class of furan derivatives, which are recognized as platform chemicals derived from biomass and are of significant interest in organic synthesis and medicinal chemistry . Furan-containing compounds are prevalent in pharmaceutical research; derivatives such as Nitrofural, Nitrofurantoin, and Darunavir are established drugs, while novel furan-based structures are actively investigated for their biological activities . This specific propanoic acid derivative serves as a valuable synthetic intermediate for developing new antimicrobial agents. Recent studies on structurally related 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated promising antimicrobial activity, showing efficacy against yeast-like fungi such as Candida albicans , as well as the bacteria Escherichia coli and Staphylococcus aureus . Researchers can utilize this compound as a core scaffold to build novel molecules targeting multidrug-resistant pathogens . Furthermore, furan rings are known to be metabolically activated in biological systems, and studies on related compounds like 2,5-dimethylfuran have utilized advanced chemoproteomic platforms to profile protein adducts, highlighting a mechanism that can be explored for understanding the compound's interactions . Available for research and development, this product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,5-dimethylfuran-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-5-4-8(7(3)12-5)6(2)9(10)11/h4,6H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBWDWLCLDOQOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240526-46-8
Record name 2-(2,5-dimethylfuran-3-yl)propanoic acid
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Preparation Methods

Reflux of 2,3-Diacetylsuccinate Diethyl Ester in Hydrochloric Acid

A more recent and industrially viable method involves refluxing 2,3-diacetylsuccinate diethyl ester in hydrochloric acid solution (≥0.1N, optimally 3N) using either oil bath or microwave heating. This process yields a mixture of products including 2,5-dimethylfuran-3,4-dicarboxylic acid, its diethyl ester, and ethyl 2,5-dimethylfuran-3-carboxylate. The reaction conditions can be tuned to selectively favor the desired product.

Parameter Condition Outcome
Starting material 2,3-diacetylsuccinate diethyl ester (0.72 mmol) -
Acid concentration 1N to 3N HCl Product distribution varies
Heating method Oil bath or microwave reflux Efficient cyclization
Reaction time 1 hour Complete reaction
Work-up Ether extraction, washing, drying, chromatography Purification of products

Yields from typical reaction (1N HCl, microwave reflux 1 h):

Product Physical State Yield (%)
Ethyl 2,5-dimethylfuran-3-carboxylate Colorless oil 20%
2,5-Dimethylfuran-3,4-dicarboxylic acid White crystals 24%
2,5-Dimethylfuran-3,4-dicarboxylic acid diethyl ester Colorless oil 52%

This method avoids toxic reagents, is relatively simple, cost-effective, and suitable for scale-up.

Hydroarylation of 3-(Furan-2-yl)propenoic Acids

Another synthetic approach relevant to derivatives of 2-(2,5-dimethylfuran-3-yl)propanoic acid is the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters using Brønsted superacid trifluoromethanesulfonic acid (TfOH). This method utilizes superelectrophilic activation to add aryl groups to the furan ring, potentially enabling the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives.

Step Description Reagents/Conditions Notes
1 Hydroarylation 3-(furan-2-yl)propenoic acids + arenes in TfOH Electrophilic addition to double bond
2 Isolation Standard purification Yields arylated furan propanoic acids

While this method is more specialized and focused on arylated derivatives, it demonstrates the utility of superacid catalysis in functionalizing furan propanoic acids.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Advantages Disadvantages Industrial Suitability
Alkylation + Cyclization (Classical) Sodium acetoacetic acid ethyl ester + chloroacetone Strong acids, heat Established chemistry Complex, toxic reagents, low scalability Low
Reflux of 2,3-Diacetylsuccinate Diethyl Ester in HCl 2,3-Diacetylsuccinate diethyl ester Hydrochloric acid, heat (oil bath/microwave) Simple, non-toxic, cost-effective, tunable selectivity Product mixture requires separation High
Hydroarylation with TfOH (for derivatives) 3-(furan-2-yl)propenoic acids TfOH, arenes Allows arylation, superelectrophilic activation Requires superacid, specialized Moderate

Research Findings and Notes

  • The reflux method with hydrochloric acid allows selective synthesis of 2,5-dimethylfuran derivatives by adjusting acid concentration and heating conditions, providing flexibility in product outcome.

  • The hydroarylation approach using TfOH generates reactive O,C-diprotonated intermediates, enabling electrophilic addition to the furan ring. This method expands the scope for functionalized furan propanoic acids with potential antimicrobial properties.

  • Classical alkylation and cyclization routes, while historically significant, are less favored due to operational complexity and use of toxic reagents.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylfuran-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₂O₃
  • Molecular Weight : 168.19 g/mol
  • IUPAC Name : 2-(2,5-dimethyl-3-furyl)propanoic acid
  • CAS Number : 1240526-46-8

The compound's structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Organic Synthesis

2-(2,5-Dimethylfuran-3-yl)propanoic acid serves as an essential building block in the synthesis of more complex organic molecules. Its furan ring can undergo electrophilic reactions, facilitating the formation of various derivatives.

Table 1: Reactions Involving 2-(2,5-Dimethylfuran-3-yl)propanoic Acid

Reaction TypeDescriptionReference
Electrophilic AdditionReacts with electrophiles to form new compounds
EsterificationForms esters with alcohols under acidic conditions
AmidationReacts with amines to produce amides

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties. The carboxylic acid group allows for interactions with biological targets.

Case Study: Antimicrobial Activity

A study explored the antimicrobial effects of derivatives of 2-(2,5-dimethylfuran-3-yl)propanoic acid against various bacterial strains. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as a lead compound in antibiotic development .

Pharmaceutical Applications

The compound is being investigated for its therapeutic potential in drug development. Its ability to modify biological pathways makes it a candidate for creating new pharmaceuticals.

Table 2: Potential Therapeutic Applications

Application AreaDescriptionReference
Anti-inflammatory DrugsPotential use in developing drugs targeting inflammation
Antimicrobial AgentsDevelopment of novel antibiotics

Industrial Applications

In addition to its scientific applications, 2-(2,5-dimethylfuran-3-yl)propanoic acid is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.

Table 3: Industrial Uses

IndustryApplication
Specialty ChemicalsUsed in the synthesis of high-performance materials
Flavoring AgentsPotential use in food flavoring due to its aromatic properties

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylfuran-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and molecular distinctions between 2-(2,5-dimethylfuran-3-yl)propanoic acid and two related propanoic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
2-(2,5-Dimethylfuran-3-yl)propanoic acid C₉H₁₂O₃ 168.19 Dimethylfuran, propanoic acid Not provided
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid C₇H₉NO₄ 171.15* Dioxopyrrolidin, propanoic acid 5724-76-5
(R)-2-Amino-3-(2,5-difluorophenyl)propanoic acid C₉H₉F₂NO₂ 201.17 Difluorophenyl, amino group, propanoic acid 266360-61-6

Note: The molecular weight for 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid was recalculated based on its formula, as the evidence erroneously states "17" .

Key Comparative Insights

Aromatic vs. In contrast, (R)-2-amino-3-(2,5-difluorophenyl)propanoic acid features a fluorinated benzene ring, which enhances electronegativity and may influence binding affinity in biological systems .

Functional Group Positioning: The propanoic acid group is attached to the second carbon in the target compound, while in 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid, it is on the third carbon, altering steric and electronic effects.

Physicochemical Properties: The difluorophenyl group in the (R)-2-amino derivative increases hydrophobicity and metabolic stability compared to the dimethylfuran analog . The dioxopyrrolidin substituent may enhance solubility in polar solvents due to its lactam structure, whereas the dimethylfuran group could favor solubility in less polar environments .

Safety and Handling: While safety data for 2-(2,5-dimethylfuran-3-yl)propanoic acid are unavailable, 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid is noted to cause skin, eye, and respiratory irritation, requiring stringent protective measures during handling .

Research Implications

Biological Activity

2-(2,5-Dimethylfuran-3-yl)propanoic acid is a compound characterized by the presence of a propanoic acid moiety attached to a 2,5-dimethylfuran ring. Its unique structure contributes to its chemical reactivity and biological activity, making it of interest in various fields, including pharmaceuticals and materials science. This article explores the biological activity of this compound, focusing on its antimicrobial properties and potential applications.

Chemical Structure and Properties

The chemical formula for 2-(2,5-dimethylfuran-3-yl)propanoic acid is C9H12O3C_9H_{12}O_3. The structure includes a furan ring that enhances its reactivity due to the electrophilic nature of the furan and the carboxylic acid group.

Antimicrobial Properties

Research indicates that 2-(2,5-dimethylfuran-3-yl)propanoic acid exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various microorganisms:

  • Bacterial Activity :
    • Effective against Escherichia coli and Staphylococcus aureus, with mechanisms likely involving disruption of cellular processes in these bacteria.
  • Fungal Activity :
    • Exhibits antifungal properties against Candida albicans, suggesting potential applications in treating fungal infections.

The specific mechanisms of action remain under investigation but may involve interference with cell wall synthesis or metabolic pathways in target organisms .

Synthesis Methods

Several methods have been developed for synthesizing 2-(2,5-dimethylfuran-3-yl)propanoic acid. These methods often involve reactions that modify the furan ring or the carboxylic acid group to enhance biological activity or create new derivatives.

Comparative Analysis

To better understand the uniqueness of 2-(2,5-dimethylfuran-3-yl)propanoic acid, a comparison with structurally similar compounds is useful:

Compound NameStructure CharacteristicsUnique Features
3-Amino-2-(2,5-dimethylfuran-3-yl)propanoic acidContains an amino groupEnhanced biological activity due to amino substitution
3-(Furan-2-yl)-3-hydroxypropanoic acidHydroxy group additionPotentially different solubility and reactivity
3-Aryl-3-furan-2-ylpropanoic acidsAryl substitution on the furan ringVaried electronic properties affecting reactivity

The structural features of 2-(2,5-dimethylfuran-3-yl)propanoic acid confer distinct chemical reactivity and biological activity compared to these similar compounds .

Case Studies

A study focusing on the antimicrobial efficacy of various compounds, including 2-(2,5-dimethylfuran-3-yl)propanoic acid, highlighted its potential as a natural preservative in food products. The results indicated that this compound could inhibit bacterial growth effectively at certain concentrations, suggesting its utility in food safety applications.

Q & A

Q. What synthetic methodologies are recommended for 2-(2,5-dimethylfuran-3-yl)propanoic acid, and how can reaction conditions be optimized?

While direct synthesis protocols for this compound are not explicitly documented in the provided evidence, analogous routes for furan-containing propanoic acids (e.g., 2,5-furandicarboxylic acid derivatives) suggest coupling furan precursors with propanoic acid moieties via Friedel-Crafts alkylation or ester hydrolysis . Optimization should focus on solvent selection (e.g., ethanol or DMSO for polar intermediates) and catalytic systems (e.g., acid/base conditions), with monitoring by TLC or HPLC to track intermediates .

Q. How should researchers characterize the structural integrity and purity of this compound?

Use a combination of:

  • FT-IR spectroscopy to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ and furan ring vibrations at ~1500–1600 cm⁻¹) .
  • NMR (¹H/¹³C) to resolve substituent positions on the furan ring and propanoic acid chain. Compare with databases like NIST Chemistry WebBook for spectral validation .
  • HPLC (C18 column, UV detection at 210–254 nm) to assess purity, referencing pharmacopeial standards for carboxylic acids .

Q. What are the stability considerations for this compound under varying storage conditions?

Furan derivatives are prone to oxidation and moisture absorption. Store in airtight containers under inert gas (N₂/Ar) at –20°C, and avoid prolonged exposure to light. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic or enzymatic systems?

  • Density Functional Theory (DFT) can model electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack.
  • Molecular docking (using software like AutoDock Vina) can simulate interactions with enzymes (e.g., cyclooxygenase or cytochrome P450), leveraging structural analogs such as indenyl-propanoic acid derivatives .
  • Validate predictions with experimental kinetic studies (e.g., UV-Vis monitoring of reaction rates) .

Q. What strategies resolve contradictions in reported bioactivity data for structurally related furan derivatives?

  • Meta-analysis of existing data : Compare studies using standardized assays (e.g., IC₅₀ values for enzyme inhibition) while accounting for variables like solvent polarity (DMSO vs. ethanol) .
  • Reproducibility protocols : Replicate key experiments (e.g., antimicrobial assays) under controlled conditions, using reference compounds (e.g., 2-amino-3-(4-hydroxyphenyl)propanoic acid) as positive controls .

Q. How can metabolic pathways of this compound be elucidated in biological systems?

  • In vitro hepatocyte assays : Incubate with liver microsomes and use LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation or glucuronidation products) .
  • Isotopic labeling : Introduce ¹³C or ²H labels at the propanoic acid chain to track metabolic fate via mass spectrometry .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and synthesis due to potential respiratory irritation .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb with inert materials (e.g., silica gel) .

Note on Evidence Limitations
The provided literature lacks direct data on 2-(2,5-dimethylfuran-3-yl)propanoic acid. Responses are inferred from structurally related compounds (e.g., furan-carboxylic acids, propanoic acid derivatives) and validated methodologies. Researchers should cross-verify findings with primary literature and computational tools.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,5-Dimethylfuran-3-yl)propanoic acid
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2-(2,5-Dimethylfuran-3-yl)propanoic acid

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